p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

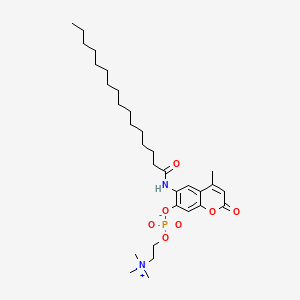

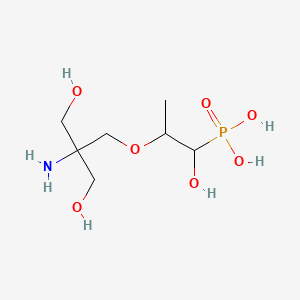

P-Fluoro Prasugrel Thiolactone is an impurity standard . It is a derivative of Prasugrel, which is an antiplatelet prodrug that is converted to its respective active metabolites through thiolactone intermediates .

Synthesis Analysis

The synthesis of p-Fluoro Prasugrel Thiolactone involves the para-fluoro-thiol reaction . This reaction is a novel strategy for network formation, where a novel fluorinated linker is designed and further reacted with several bifunctional thiols .Molecular Structure Analysis

The molecular formula of p-Fluoro Prasugrel Thiolactone is C18H18FNO2S, and its molecular weight is 331.4 g/mol . The structure is derived from Prasugrel, a thienopyridine-type antiplatelet drug .Chemical Reactions Analysis

The para-fluoro-thiol reaction is a versatile tool in the context of synthesis and modification of polymers and materials . A detailed kinetic study on the para-fluoro-thiol reaction has been conducted, covering the difference in reactivity of a selected variety of structurally different thiols .Physical And Chemical Properties Analysis

P-Fluoro Prasugrel Thiolactone is rapidly hydrolyzed by esterases to its thiolactone intermediate . The relative bioavailability of the active metabolites of Prasugrel calculated by the ratio of active metabolite AUC (prodrug oral administration/active metabolite intravenous administration) were 25% and 7%, respectively, in rats, and 25% and 10%, respectively, in dogs .Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) involves the conversion of Prasugrel to the desired product through a series of reactions.", "Starting Materials": [ "Prasugrel", "Fluorine gas", "Sodium hydride", "Thionyl chloride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Prasugrel is reacted with fluorine gas in the presence of a catalyst to form p-Fluoro Prasugrel.", "p-Fluoro Prasugrel is then treated with sodium hydride to form the corresponding thiol.", "The thiol is then reacted with thionyl chloride to form the corresponding thionyl chloride derivative.", "The thionyl chloride derivative is then treated with methanol to form the corresponding methyl ester.", "The methyl ester is then hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then treated with sodium bicarbonate to form the corresponding sodium salt.", "The sodium salt is then treated with sodium hydride to form the corresponding thiolate.", "The thiolate is then reacted with ethyl acetate to form the desired product, p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers)." ] } | |

Número CAS |

1618107-98-4 |

Nombre del producto |

p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers) |

Fórmula molecular |

C18H18FNO2S |

Peso molecular |

331.405 |

Nombre IUPAC |

5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |

InChI |

InChI=1S/C18H18FNO2S/c19-14-5-3-11(4-6-14)17(18(22)12-1-2-12)20-8-7-15-13(10-20)9-16(21)23-15/h3-6,9,12,15,17H,1-2,7-8,10H2 |

Clave InChI |

IZCHRAOWOKMDHU-UHFFFAOYSA-N |

SMILES |

C1CC1C(=O)C(C2=CC=C(C=C2)F)N3CCC4C(=CC(=O)S4)C3 |

Sinónimos |

5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B583139.png)

![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)

![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)

![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester](/img/structure/B583154.png)

![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)